Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether derivative featuring a methyl ester group at the 2-position and two methyl substituents at the 5,5-positions of the spiro[2.5]octane scaffold. This compound belongs to a class of structurally complex molecules characterized by their fused bicyclic systems, which confer unique steric and electronic properties.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-10(2)5-4-6-11(7-10)8(14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
BPZBLMVAXOUXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be contextualized by comparing it with analogous spirocyclic esters and ethers. Below is a detailed analysis of key analogues:
Structural Analogues with Halogen Substituents
- Fluorine (as in ) improves metabolic stability and electronic properties, relevant in drug design. Ester Group Variation: Replacing the methyl ester with an ethyl group (as in ) increases lipophilicity, which could influence bioavailability in pharmaceutical applications.
Biological Activity
Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Molecular Formula: CHO
Molecular Weight: 198.26 g/mol
Structure: The compound features a spiro-connected oxaspiro ring with methyl groups at the 5 and 6 positions, contributing to its distinct chemical properties.
Biological Activity Overview
Research indicates that Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exhibits significant antimicrobial and anticancer properties. These activities are hypothesized to arise from the compound's ability to interact with specific biological targets such as enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Studies have shown that Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate possesses antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, where it demonstrated the ability to inhibit cancer cell proliferation. The proposed mechanisms include:
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Inhibition of Cell Cycle Progression: Preventing cancer cells from dividing and proliferating.
Study on Antimicrobial Properties
A study conducted by investigated the antimicrobial efficacy of Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate against various bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest a moderate level of antimicrobial activity, warranting further investigation into its therapeutic applications.
Study on Anticancer Properties
In a separate investigation focused on its anticancer effects, Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate was tested on human cancer cell lines. The study reported:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The IC values indicate that the compound has potential as a lead structure for developing new anticancer agents.
The precise mechanism by which Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
